

Chlormidazole Hydrochloride: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *Chlormidazole hydrochloride*

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This document provides a comprehensive technical overview of **Chlormidazole hydrochloride**, an imidazole-based antifungal agent. It is intended for researchers, scientists, and professionals involved in drug development and discovery. This guide covers the core chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols relevant to its characterization and evaluation.

Chemical Identity and Physicochemical Properties

Chlormidazole hydrochloride is the salt form of Chlormidazole, a synthetic azole antifungal compound.[1][2] It is classified chemically as a benzimidazole derivative.[3] The hydrochloride salt enhances the compound's solubility characteristics.

Chemical Structure and Identifiers

The chemical identity of **Chlormidazole hydrochloride** is defined by its structure and standard chemical identifiers, which are crucial for regulatory and research documentation.

Table 1: Chemical Identifiers for **Chlormidazole Hydrochloride**

Identifier	Value	Citation
IUPAC Name	1-(4-chlorobenzyl)-2-methyl-1H-benzo[d]imidazole hydrochloride	MedKoo Biosciences
CAS Number	74298-63-8	[4][5][6]
Molecular Formula	C ₁₅ H ₁₄ Cl ₂ N ₂	[4][5][6]
SMILES	<chem>CC1=NC2=CC=CC=C2N1CC3=CC=C(Cl)C=C3.[H]Cl</chem>	[7]
InChIKey	MHMTXDMLQZHXZRZ-UHFFFAOYSA-N	Gsrs
Synonyms	Clomidazole hydrochloride, H-115, Myco-polycid, Futrican hydrochloride	MedKoo Biosciences, ChemicalBook

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of **Chlormidazole Hydrochloride**

Property	Value	Citation
Molecular Weight	293.19 g/mol	[4][6]
Appearance	Solid, Off-white to light yellow	[7]
Melting Point	226 °C	[5]
Purity	99.45%	MedChemExpress

Solubility

Solubility is a critical parameter for both in vitro and in vivo experimental design.

Chlormidazole hydrochloride exhibits solubility in various organic solvents and can be

formulated for aqueous delivery using co-solvents.

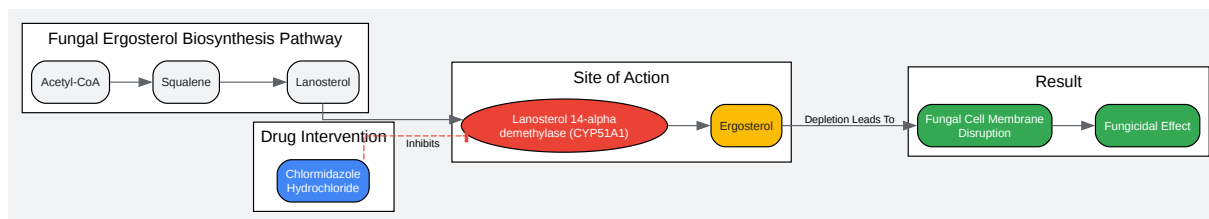
Table 3: Solubility Data for Chlormidazole

Solvent	Concentration	Remarks	Citation
DMSO	62.5 mg/mL (213.17 mM)	Ultrasonic assistance recommended	[7][8]
In vivo Formulation 1	≥ 2.08 mg/mL (7.09 mM)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[7]
In vivo Formulation 2	≥ 2.08 mg/mL (7.09 mM)	10% DMSO, 90% (20% SBE-β-CD in Saline)	[7]
In vivo Formulation 3	≥ 2.08 mg/mL (7.09 mM)	10% DMSO, 90% Corn Oil	[7]
Water (Free Base)	24.9 µg/mL	Measured at pH 7.4	[9]

Pharmacology and Mechanism of Action

Chlormidazole is an azole antifungal agent with inhibitory activity against a broad spectrum of fungi and certain Gram-positive cocci.[7][8] It is indicated for fungal and bacterial infections of the skin and nails.[4]

The primary mechanism of action for Chlormidazole, consistent with other imidazole antifungals, is the disruption of fungal cell membrane synthesis.[10] It specifically inhibits the enzyme lanosterol 14- α demethylase, a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, Chlormidazole compromises the structural integrity and fluidity of the fungal membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, fungal cell death.



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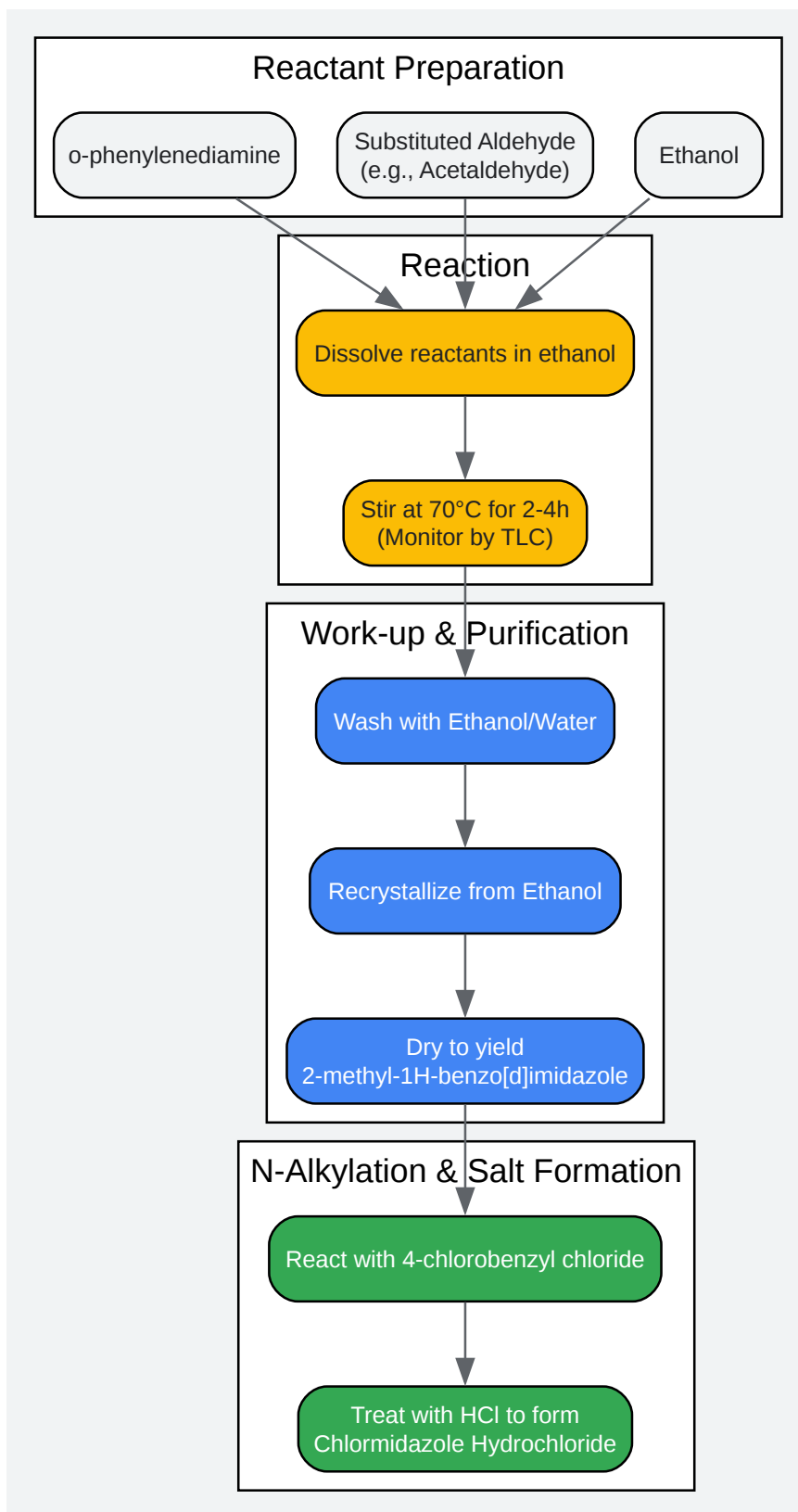
Fig. 1: Mechanism of action of **Chlormidazole Hydrochloride**.

Experimental Protocols

This section details methodologies for the synthesis, characterization, and evaluation of **Chlormidazole hydrochloride**. These protocols are representative and may require optimization based on specific laboratory conditions.

Synthesis of Benzimidazole Core Structure

The synthesis of 2-substituted benzimidazoles, the core of Chlormidazole, is commonly achieved through the condensation of o-phenylenediamine with a carboxylic acid or aldehyde. [11][12] The following is a generalized protocol for this class of reaction.



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Fig. 2: Generalized workflow for Benzimidazole synthesis.

Protocol:

- **Reaction Setup:** In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and the corresponding aldehyde (e.g., acetaldehyde, 1 equivalent) in absolute ethanol.[\[11\]](#)
- **Condensation:** Stir the mixture at approximately 70°C for 2-4 hours.[\[11\]](#) Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture. Wash the resulting product repeatedly with an ethanol-water (1:1) mixture to remove unreacted starting materials.[\[11\]](#)
- **Purification:** Recrystallize the crude product from ethanol to obtain the purified 2-methyl-1H-benzo[d]imidazole intermediate.[\[11\]](#)
- **N-Alkylation:** React the intermediate with 4-chlorobenzyl chloride in the presence of a suitable base to yield the Chlormidazole free base.
- **Salt Formation:** Dissolve the free base in an appropriate solvent (e.g., diethyl ether) and treat with a solution of hydrochloric acid to precipitate **Chlormidazole hydrochloride**.
- **Final Product:** Collect the precipitate by filtration and dry under vacuum.

Characterization: NMR and Mass Spectrometry

Structural confirmation and purity assessment are typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[\[1\]](#)[\[13\]](#)[\[14\]](#)

General NMR Protocol (¹H and ¹³C):

- **Sample Preparation:** Dissolve 5-10 mg of **Chlormidazole hydrochloride** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[\[5\]](#) Standard experiments include ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC to enable full structural assignment.[\[1\]](#)
- **Data Analysis:** Process the spectra to identify chemical shifts (ppm), coupling constants (Hz), and integration values, and compare them to the expected structure. PubChem provides

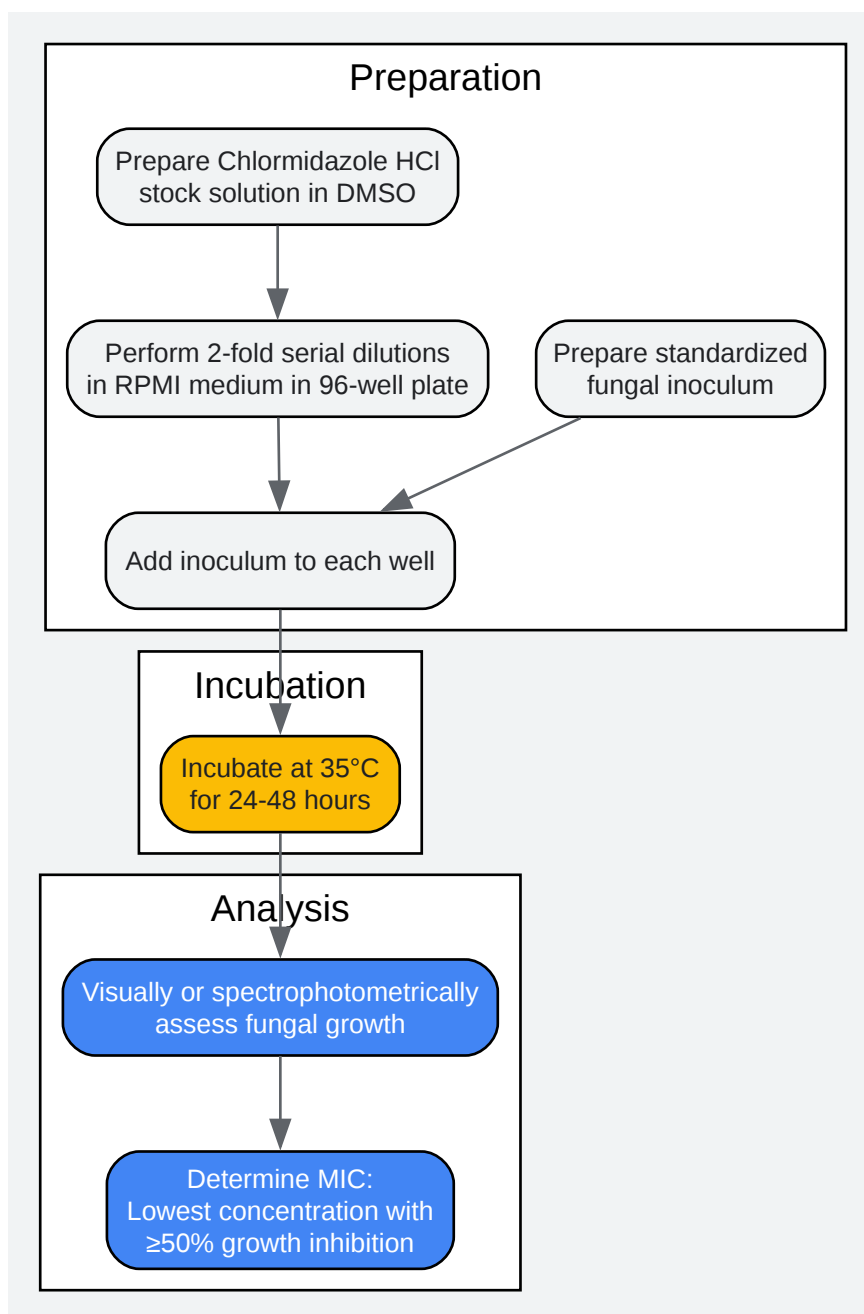
reference spectral data for Chlormidazole.[9]

General Mass Spectrometry Protocol (LC-MS/MS):

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent mixture like methanol/water.
- Chromatography: Inject the sample into an HPLC system coupled to a tandem mass spectrometer (LC-MS/MS).[14][15] Use a C18 analytical column with a gradient mobile phase (e.g., water and acetonitrile with 0.1% formic acid).
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[15] Perform a full scan to identify the parent ion $[M+H]^+$ and then use Selected Reaction Monitoring (SRM) to monitor specific parent-to-fragment ion transitions for quantitative analysis.[16] The expected mass for the free base parent ion is approximately 256.08 m/z.[9]

In Vitro Antifungal Susceptibility Testing

The antifungal activity of **Chlormidazole hydrochloride** can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17]



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Fig. 3: Workflow for Broth Microdilution Antifungal Assay.

Protocol:

- Drug Dilution: Prepare a stock solution of **Chlormidazole hydrochloride** in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using standardized liquid culture media (e.g., RPMI-1640).^[17]

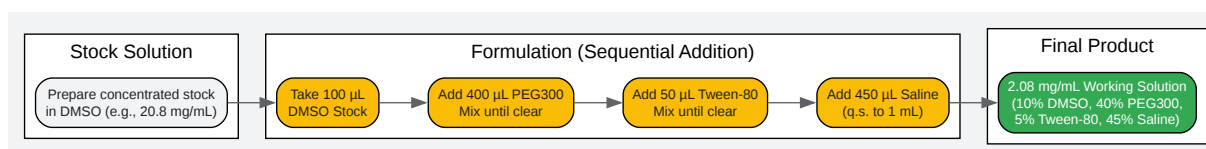
- Inoculum Preparation: Prepare a standardized suspension of the test fungus (e.g., *Candida albicans*) from a fresh culture. Adjust the suspension to a specific cell density (e.g., $0.5\text{--}2.5 \times 10^3$ cells/mL).[17]
- Inoculation: Add the fungal inoculum to each well of the microtiter plate, including a positive control (no drug) and a negative control (no inoculum).
- Incubation: Incubate the plate at 35°C for 24 to 48 hours, depending on the organism.[17]
- MIC Determination: Determine the MIC endpoint, which is the lowest drug concentration that causes a significant (typically $\geq 50\%$) reduction in growth compared to the positive control. [17] This can be assessed visually or by using a spectrophotometer.[17]

Preparation of Solutions for Experiments

In Vitro Stock Solution Preparation:

- Solubilization: Dissolve **Chlormidazole hydrochloride** powder in 100% DMSO to create a high-concentration stock solution (e.g., 62.5 mg/mL).[7][8] Sonication may be required to facilitate dissolution.[4]
- Storage: Aliquot the stock solution into single-use vials and store at -20°C for short-term (1 month) or -80°C for long-term (6 months) use to avoid repeated freeze-thaw cycles.[7][8]
- Working Solution: For cell-based assays, dilute the stock solution in the appropriate cell culture medium. The final DMSO concentration should typically be kept below 0.1% to avoid solvent toxicity.[4]

In Vivo Formulation Preparation: The following protocol describes the preparation of a common vehicle for administering poorly soluble compounds to animal models.



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Fig. 4: Workflow for preparing an in vivo formulation.

Protocol (for a 2.08 mg/mL solution):

- Stock Solution: Prepare a 20.8 mg/mL stock solution of **Chlormidazole hydrochloride** in DMSO.[7]
- Sequential Addition: The order of solvent addition is critical. a. Take 100 µL of the DMSO stock solution.[7] b. Add 400 µL of PEG300 and mix thoroughly until the solution is clear.[7] c. Add 50 µL of Tween-80 and mix again until clear.[7] d. Add 450 µL of saline to bring the final volume to 1 mL. Mix well.[7]
- Administration: The final formulation should be a clear solution. It is recommended to prepare this formulation fresh before each use.[4] Heating or sonication can be used to aid dissolution if necessary.[4]

Conclusion

Chlormidazole hydrochloride is a benzimidazole antifungal agent with a well-defined mechanism of action targeting ergosterol biosynthesis. This guide provides essential technical data and standardized protocols to support its preclinical and pharmaceutical development. The information on its chemical properties, solubility, and methodologies for synthesis, characterization, and bioactivity testing serves as a foundational resource for researchers in the field of antifungal drug discovery.

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